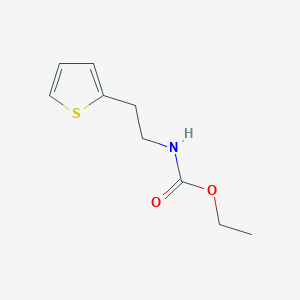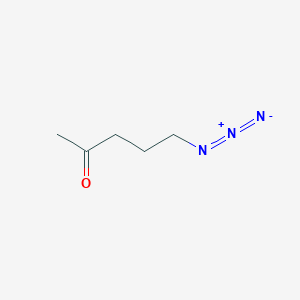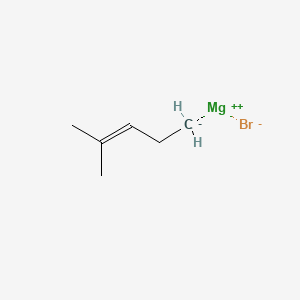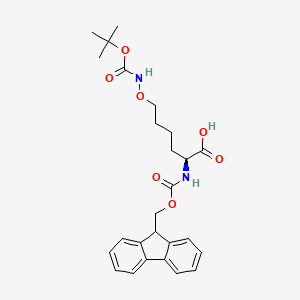
Ethyl (2-(thiophen-2-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-(thiophen-2-yl)ethyl)carbamate (ETEC) is a synthetic compound that is used in a variety of scientific research applications. It has been used in the fields of biochemistry, physiology, and pharmacology, among others. ETEC is a derivative of carbamate, a class of compounds with a wide range of uses. It is a colorless, odorless, and tasteless powder that is soluble in water. ETEC is a relatively new compound, and its potential applications in research and development are still being explored.
Mécanisme D'action
The exact mechanism of action of Ethyl (2-(thiophen-2-yl)ethyl)carbamate is not well understood. However, it is believed to act as a reversible inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. This inhibition of acetylcholinesterase leads to an increase in the amount of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The effects of Ethyl (2-(thiophen-2-yl)ethyl)carbamate on the body are not well understood. However, it is believed to have a variety of biochemical and physiological effects. It is believed to act as a reversible inhibitor of the enzyme acetylcholinesterase, which leads to an increase in the amount of acetylcholine in the body. This can lead to increased alertness, improved memory, and improved cognitive function. In addition, Ethyl (2-(thiophen-2-yl)ethyl)carbamate is believed to have anti-inflammatory, anti-oxidant, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (2-(thiophen-2-yl)ethyl)carbamate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use. It can be toxic in high concentrations, and it is not very stable in solution.
Orientations Futures
The potential applications of Ethyl (2-(thiophen-2-yl)ethyl)carbamate are still being explored. In the future, it may be used as a tool for studying the effects of various drugs on the body, as well as for the synthesis of other compounds. Additionally, its potential as an anti-inflammatory, anti-oxidant, and neuroprotective agent needs to be further explored. Finally, its potential as an inhibitor of acetylcholinesterase needs to be further studied.
Méthodes De Synthèse
Ethyl (2-(thiophen-2-yl)ethyl)carbamate can be synthesized using a variety of methods. The most common method is the reaction of ethyl chloroformate with thiophenol. This reaction yields the desired product in a high yield and with a high degree of purity. Other methods of synthesis include the reaction of ethyl bromide with thiophenol, the reaction of ethyl iodide with thiophenol, and the reaction of ethyl sulfate with thiophenol.
Applications De Recherche Scientifique
Ethyl (2-(thiophen-2-yl)ethyl)carbamate is used in a variety of scientific research applications. It has been used in the fields of biochemistry, physiology, and pharmacology, among others. In biochemistry, Ethyl (2-(thiophen-2-yl)ethyl)carbamate is used as a reagent for the synthesis of other compounds. In physiology, it is used as a tool for studying the effects of various drugs on the body. In pharmacology, it is used to study the effects of drugs on the brain and nervous system.
Propriétés
IUPAC Name |
ethyl N-(2-thiophen-2-ylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-12-9(11)10-6-5-8-4-3-7-13-8/h3-4,7H,2,5-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYGOQXHYDCCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














